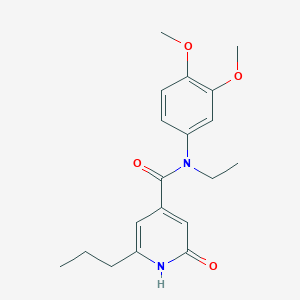
N-(3,4-dimethoxyphenyl)-N-ethyl-2-oxo-6-propyl-1H-pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-N-ethyl-2-oxo-6-propyl-1H-pyridine-4-carboxamide, commonly known as DPA-714, is a promising PET radioligand used for imaging neuroinflammation in various diseases. It belongs to the class of pyridinecarboxamides and has a molecular weight of 356.45 g/mol.
Mechanism of Action
DPA-714 binds to the TSPO expressed on activated microglia and astrocytes, leading to the accumulation of the radioligand in the brain regions with neuroinflammation. The binding of DPA-714 to TSPO is thought to reflect the density and activation state of microglia and astrocytes, which are involved in the inflammatory response in the brain. DPA-714 PET imaging can provide a non-invasive and quantitative measure of neuroinflammation in various diseases.
Biochemical and Physiological Effects:
DPA-714 has been shown to have a high affinity for TSPO and to be selective for the peripheral benzodiazepine receptor subtype. It has a relatively long half-life in plasma and can cross the blood-brain barrier, allowing for PET imaging of neuroinflammation in the brain. DPA-714 has been well-tolerated in preclinical and clinical studies, with no significant adverse effects reported.
Advantages and Limitations for Lab Experiments
DPA-714 PET imaging has several advantages over other imaging modalities for neuroinflammation. It provides a non-invasive and quantitative measure of neuroinflammation in vivo, allowing for longitudinal studies and evaluation of therapeutic interventions. DPA-714 has a relatively high affinity for TSPO and is selective for the peripheral benzodiazepine receptor subtype, which is highly expressed on activated microglia and astrocytes. However, DPA-714 PET imaging also has some limitations, including the need for specialized equipment and expertise, the high cost of the radioligand, and the limited availability of PET scanners.
Future Directions
For DPA-714 research include the development of new radioligands with improved pharmacokinetic properties and the investigation of the role of neuroinflammation in disease pathogenesis and progression. Additionally, the use of DPA-714 PET imaging in clinical trials of therapeutic interventions for neuroinflammatory diseases may provide valuable information about treatment efficacy and patient selection.
Synthesis Methods
The synthesis of DPA-714 involves the reaction of 3,4-dimethoxybenzoyl chloride with ethyl-2-oxo-6-propyl-1H-pyridine-4-carboxylate in the presence of triethylamine. The resulting product is then treated with ethylamine to yield DPA-714. The synthesis of DPA-714 is relatively simple and can be performed in a few steps with high yield.
Scientific Research Applications
DPA-714 is primarily used as a PET radioligand for imaging neuroinflammation in various diseases such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. Neuroinflammation is a common feature of these diseases, and DPA-714 binds to the translocator protein (TSPO) expressed on activated microglia and astrocytes, which are associated with neuroinflammation. DPA-714 PET imaging can provide valuable information about the extent and severity of neuroinflammation in these diseases, which can aid in diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-N-ethyl-2-oxo-6-propyl-1H-pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-5-7-14-10-13(11-18(22)20-14)19(23)21(6-2)15-8-9-16(24-3)17(12-15)25-4/h8-12H,5-7H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPRXIRNYUSHAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC(=O)N1)C(=O)N(CC)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-N-ethyl-2-oxo-6-propyl-1H-pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]-4-cyclopropyl-1,3-oxazole-5-carboxamide](/img/structure/B7435773.png)
![3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7435778.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycycloheptyl)methanone](/img/structure/B7435781.png)
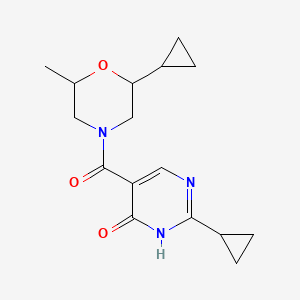
![3-[[4-(3-methylpyridin-4-yl)oxypiperidin-1-yl]methyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B7435809.png)
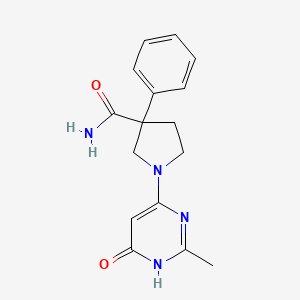
![Ethyl 3-[[2-(2-methylpyrazol-3-yl)morpholine-4-carbonyl]amino]pyrrolidine-1-carboxylate](/img/structure/B7435823.png)
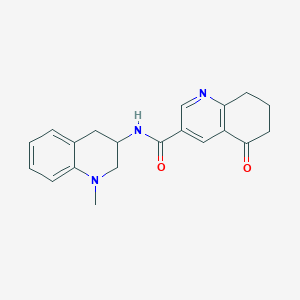
![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol](/img/structure/B7435842.png)

![4-carbamothioyl-N-[1-(oxan-2-yl)pyrazol-4-yl]benzamide](/img/structure/B7435858.png)
![N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-4-ylbenzamide](/img/structure/B7435865.png)
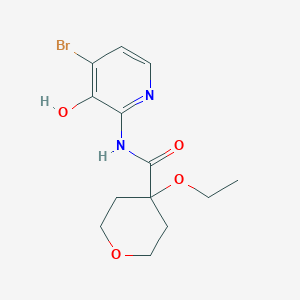
![N-[[3-(hydroxymethyl)morpholin-3-yl]methyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B7435878.png)